Home > Products > Screening Compounds P128148 > tetrazol-5-yl-glycine-(RS)
tetrazol-5-yl-glycine-(RS) -

tetrazol-5-yl-glycine-(RS)

Catalog Number: EVT-13141252
CAS Number:
Molecular Formula: C3H5N5O2
Molecular Weight: 143.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tetrazol-5-yl-glycine, also known as (RS)-(tetrazol-5-yl)glycine, is a potent and selective agonist of the N-methyl-D-aspartate receptor, a subtype of glutamate receptors in the central nervous system. This compound is notable for its ability to activate the receptor with significantly higher potency than natural neurotransmitters such as glutamate, making it a valuable tool in neuroscience research. The molecular formula of tetrazol-5-yl-glycine is C3H5N5O2C_3H_5N_5O_2, with a molecular weight of approximately 143.1 g/mol .

Source and Classification

Tetrazol-5-yl-glycine is classified under excitatory amino acid analogs and is primarily utilized in pharmacological studies related to neurobiology. It has been identified as a convulsant agent due to its excitatory properties, which can lead to neuronal cell death through excitotoxicity . The compound is synthesized through organic chemistry processes involving glycine and tetrazole derivatives .

Synthesis Analysis

Methods and Technical Details

The synthesis of (RS)-(tetrazol-5-yl)glycine typically involves multi-step organic reactions. A common method includes the condensation reaction between glycine and tetrazole derivatives. Specific conditions such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the final product.

  1. Condensation Reaction: Glycine is reacted with tetrazole in the presence of suitable catalysts under controlled conditions.
  2. Purification: The product is usually purified through crystallization or chromatography to achieve the desired purity levels.
  3. Characterization: Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of tetrazol-5-yl-glycine features a tetrazole ring attached to a glycine molecule. The structural formula can be represented as follows:

Molecular Structure C3H5N5O2\text{Molecular Structure }\quad \text{C}_3\text{H}_5\text{N}_5\text{O}_2

Key data regarding its molecular structure include:

  • Molecular Weight: 143.106 g/mol
  • CAS Number: 138199-51-6
  • Appearance: White solid
  • Solubility: Soluble up to 50 mM in water .
Chemical Reactions Analysis

Reactions and Technical Details

Tetrazol-5-yl-glycine primarily participates in reactions that involve its interaction with NMDA receptors. Its potent agonistic activity leads to significant physiological responses:

  1. Binding Affinity: It binds to the NMDA receptor's glutamate binding site with a higher affinity than glutamate itself.
  2. Calcium Ion Influx: Activation of the NMDA receptor by tetrazol-5-yl-glycine facilitates calcium ion entry into neurons, triggering various intracellular signaling pathways .
  3. Excitotoxicity: The compound can induce excitotoxic effects, which are critical for studying neurodegenerative diseases .
Mechanism of Action

Process and Data

The mechanism of action for tetrazol-5-yl-glycine involves its role as an NMDA receptor agonist:

  1. Receptor Activation: Upon binding to the NMDA receptor, it induces conformational changes that open the ion channel.
  2. Calcium Dynamics: This results in an influx of calcium ions, which plays a crucial role in synaptic plasticity, learning, and memory processes.
  3. Neuronal Excitability: The compound significantly increases neuronal excitability, which can lead to downstream effects associated with neurotoxicity if overstimulated .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tetrazol-5-yl-glycine exhibits several notable physical and chemical properties:

PropertyValue
AppearanceWhite solid
Molecular Weight143.106 g/mol
SolubilitySoluble in water (up to 50 mM)
Melting PointNot specified in available data
Storage ConditionsRoom temperature

These properties highlight its stability and solubility characteristics, which are essential for laboratory applications .

Applications

Scientific Uses

Tetrazol-5-yl-glycine has several important applications in scientific research:

  1. Neuroscience Research: It is extensively used to study NMDA receptor function and its role in synaptic transmission and plasticity.
  2. Modeling Neurological Disorders: The compound serves as a model for investigating excitotoxicity mechanisms in conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy .
  3. Drug Development: Its potent agonistic properties make it a candidate for developing new therapeutic agents targeting NMDA receptors for cognitive enhancement or neuroprotection strategies .
NMDA Receptor Pharmacology of (RS)-(Tetrazol-5-yl)glycine

Agonist Binding Dynamics at NMDA Receptor Subtypes

(RS)-(Tetrazol-5-yl)glycine (hereafter referred to as Tetrazolylglycine) exhibits exceptional binding potency at NMDA receptors, significantly outperforming endogenous ligands. Radioligand binding studies demonstrate that Tetrazolylglycine displaces [³H]glutamate with an IC₅₀ of 36 ± 18 nM, compared to glutamate's own self-displacement IC₅₀ in the micromolar range [1] [2]. This represents a >20-fold increase in affinity over NMDA itself, positioning Tetrazolylglycine among the most potent synthetic NMDA agonists known [8]. Molecular dynamics simulations reveal that this enhanced binding affinity correlates with reduced conformational flexibility in the ligand-binding domain (LBD), stabilizing the receptor in a "going to be open state" even before full activation [6].

The molecular basis for this high-affinity interaction stems from the unique tetrazole bioisostere replacing the traditional ω-carboxyl group. Unlike glutamate's flexible carboxylate, the planar, aromatic tetrazole ring enables additional π-stacking and hydrogen bonding interactions within the binding cleft [1]. This structural feature significantly reduces the dissociation rate, prolonging receptor activation. Conformational studies using single-molecule FRET (smFRET) indicate that Tetrazolylglycine binding induces asymmetric closure of the bilobed glutamate-binding domain (S1S2), with a magnitude exceeding that observed with glutamate [3]. This pronounced domain closure initiates allosteric transitions through the dimer-dimer interface that facilitate subsequent channel gating [3].

Table 1: Comparative Efficacy of Tetrazolylglycine and Endogenous Ligands at NMDA Receptors

Ligand[³H]CGS19755 Displacement IC₅₀ (nM)[³H]Glutamate Displacement IC₅₀ (nM)Depolarization EC₅₀ (Rat Cortex)
Tetrazolylglycine98 ± 736 ± 18< 100 nM
Glutamate~10,000Self-displacement~1,000 nM
NMDA~5,000~2,500~2,000 nM
cis-MethanoglutamateNot reportedNot reported~300 nM

Data compiled from Schoepp et al. (1991) [2] and Lunn et al. (1992) [1]

Tetrazolylglycine demonstrates distinct activation kinetics compared to endogenous agonists. While glutamate induces rapid but transient activation, Tetrazolylglycine produces prolonged receptor stimulation due to slower dissociation kinetics [1] [6]. This extended activation underlies its potent excitotoxic effects observed in cortical slice preparations, where it induces rapid receptor-mediated neurotoxicity at concentrations significantly lower than those required for glutamate or NMDA [1] [5]. Computational modeling of human NMDA receptors indicates that Tetrazolylglycine binding promotes a global reduction in molecular flexibility, creating a more tightly packed conformation than the unbound receptor [6]. This ligand-induced stabilization represents a key transitional state preceding ion channel opening.

Subunit-Specific Activation Profiles (NR1/NR2A vs. NR1/NR2D)

Tetrazolylglycine exhibits marked subunit dependence in its activation efficacy across NMDA receptor subtypes. Functional studies reveal exceptional potency at GluN1/GluN2D receptors (EC₅₀ = 99 nM), substantially higher than at GluN1/GluN2A (EC₅₀ = 1.7 μM) [4] [9]. This >17-fold differential highlights the compound's value as a pharmacological tool for investigating subunit-specific NMDA receptor functions. The molecular basis for this selectivity lies in differential closure dynamics of the ligand-binding domain between NR2 subunits, with NR2D exhibiting higher intrinsic sensitivity to agonist binding and greater domain closure than NR2A [3].

In vivo studies using NR1 hypomorphic mice (with global reduction of NR1 expression) reveal region-specific responses to Tetrazolylglycine administration. While hippocampal, amygdala, and cortical regions show blunted Fos induction (a marker of neuronal activation) in NR1-deficient mice, the lateral septum, nucleus of the solitary tract, and medial hypothalamic regions exhibit comparable Fos expression to wild-type mice following Tetrazolylglycine administration [7]. This demonstrates that Tetrazolylglycine-induced neuronal activation patterns persist in subcortical structures despite reduced NR1 expression, suggesting that NMDA receptors containing different NR2 subunits mediate region-specific responses. Specifically, NR2D-rich subcortical regions maintain responsiveness to Tetrazolylglycine even when overall receptor density is diminished [7].

Table 2: Subunit-Specific Activation Profiles of Tetrazolylglycine

Receptor SubtypeEC₅₀ ValueRelative Potency vs. GlutamatePrimary Localization
GluN1/GluN2A1.7 μM~5-fold higherForebrain, hippocampus
GluN1/GluN2BNot fully characterizedIntermediateForebrain, early development
GluN1/GluN2CNot reportedNot reportedCerebellum, thalamus
GluN1/GluN2D99 nM>20-fold higherSubcortical regions, interneurons

Data from Vance et al. (2011) [4] and TargetMol (2024) [9]

The differential coupling efficiency between agonist binding and channel gating underlies subunit-specific responses to Tetrazolylglycine. smFRET studies demonstrate that NR2D-containing receptors require smaller conformational changes following agonist binding to achieve channel opening compared to NR2A-containing receptors [3]. Tetrazolylglycine's ability to induce near-complete domain closure even in NR2D subunits makes it exceptionally potent at these receptors. Additionally, molecular dynamics simulations indicate that Tetrazolylglycine binding to GluN1/GluN2D induces greater stabilization of the pre-gating dimer-dimer interface compared to GluN1/GluN2A [3] [6]. This interface mediates the allosteric communication underlying negative cooperativity between glutamate and glycine sites, with Tetrazolylglycine binding significantly altering this allosteric network.

Radioligand Displacement Studies ([³H]CGS19755, [³H]Glutamate)

Tetrazolylglycine demonstrates high-affinity displacement of established NMDA receptor radioligands. In rat brain membrane preparations, it potently inhibits [³H]CGS19755 (a competitive NMDA antagonist) binding with an IC₅₀ of 98 ± 7 nM [2] [8]. Even more impressively, it displaces [³H]glutamate with an IC₅₀ of 36 ± 18 nM, confirming its direct interaction with the glutamate recognition site [2]. This displacement potency significantly exceeds that of endogenous glutamate and reference NMDA receptor agonists. The binding isotherm analysis indicates a single high-affinity binding site without significant cooperativity, suggesting homogeneous interaction with NMDA receptors [2].

The exceptional selectivity of Tetrazolylglycine for NMDA receptors over other ionotropic glutamate receptors is evidenced by its minimal inhibition of [³H]AMPA (IC₅₀ > 30,000 nM), [³H]kainate (IC₅₀ > 30,000 nM), or [³H]glycine (IC₅₀ > 30,000 nM) binding [1] [8]. This selectivity profile confirms that Tetrazolylglycine specifically targets the glutamate site of NMDA receptors without significant interaction with the glycine co-agonist site or other glutamate receptor classes. The structural basis for this selectivity lies in the tetrazole ring's geometry, which optimally fits the NMDA glutamate binding pocket but cannot accommodate the more compact binding sites of AMPA or kainate receptors [1] [10].

Table 3: Radioligand Displacement Profile of Tetrazolylglycine

RadioligandReceptor TargetTetrazolylglycine IC₅₀ (nM)Selectivity Ratio
[³H]GlutamateNMDA receptor agonist site36 ± 181 (reference)
[³H]CGS19755NMDA receptor competitive antagonist site98 ± 72.7
D,L-α-[5-methyl-³H]AMPAAMPA receptor>30,000>833
[³H]KainateKainate receptor>30,000>833
[³H]GlycineNMDA receptor glycine site>30,000>833

Data from Schoepp et al. (1991) [2] and Tocris Bioscience [8]

Radioligand kinetic studies reveal that Tetrazolylglycine exhibits non-competitive inhibition against [³H]CGS19755 but competitive displacement of [³H]glutamate [2] [8]. This apparent paradox is resolved by allosteric coupling models: Tetrazolylglycine binding to the glutamate site induces conformational changes that reduce antagonist affinity at the channel pore site (where CGS19755 binds). Molecular dynamics simulations of human NMDA receptors indicate that Tetrazolylglycine binding promotes a global reduction in molecular flexibility that propagates through the extracellular domain to the transmembrane region [6]. This "tightening" effect stabilizes the receptor in an agonist-bound conformation that is less accessible to pore-blocking antagonists like CGS19755, explaining its non-competitive displacement behavior despite binding to a distinct site.

Properties

Product Name

tetrazol-5-yl-glycine-(RS)

IUPAC Name

(2R)-2-amino-2-(2H-tetrazol-5-yl)acetic acid

Molecular Formula

C3H5N5O2

Molecular Weight

143.10 g/mol

InChI

InChI=1S/C3H5N5O2/c4-1(3(9)10)2-5-7-8-6-2/h1H,4H2,(H,9,10)(H,5,6,7,8)/t1-/m1/s1

InChI Key

UKBRUIZWQZHXFL-PVQJCKRUSA-N

Canonical SMILES

C1(=NNN=N1)C(C(=O)O)N

Isomeric SMILES

C1(=NNN=N1)[C@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.